Cas no 2680738-84-3 (benzyl N-(oxolan-3-yl)-N-(prop-2-en-1-yl)carbamate)

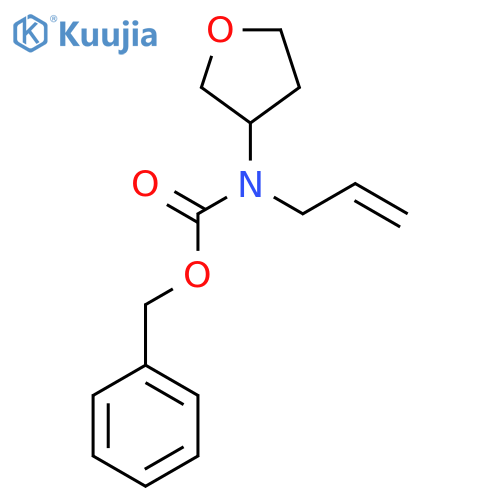

2680738-84-3 structure

商品名:benzyl N-(oxolan-3-yl)-N-(prop-2-en-1-yl)carbamate

benzyl N-(oxolan-3-yl)-N-(prop-2-en-1-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- EN300-7050867

- benzyl N-(oxolan-3-yl)-N-(prop-2-en-1-yl)carbamate

- 2680738-84-3

-

- インチ: 1S/C15H19NO3/c1-2-9-16(14-8-10-18-12-14)15(17)19-11-13-6-4-3-5-7-13/h2-7,14H,1,8-12H2

- InChIKey: GSZFGMIBFQDAON-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C1)N(C(=O)OCC1C=CC=CC=1)CC=C

計算された属性

- せいみつぶんしりょう: 261.13649347g/mol

- どういたいしつりょう: 261.13649347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 300

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

benzyl N-(oxolan-3-yl)-N-(prop-2-en-1-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7050867-1.0g |

benzyl N-(oxolan-3-yl)-N-(prop-2-en-1-yl)carbamate |

2680738-84-3 | 95.0% | 1.0g |

$1214.0 | 2025-03-12 | |

| Enamine | EN300-7050867-0.5g |

benzyl N-(oxolan-3-yl)-N-(prop-2-en-1-yl)carbamate |

2680738-84-3 | 95.0% | 0.5g |

$1165.0 | 2025-03-12 | |

| Enamine | EN300-7050867-0.05g |

benzyl N-(oxolan-3-yl)-N-(prop-2-en-1-yl)carbamate |

2680738-84-3 | 95.0% | 0.05g |

$1020.0 | 2025-03-12 | |

| Enamine | EN300-7050867-0.25g |

benzyl N-(oxolan-3-yl)-N-(prop-2-en-1-yl)carbamate |

2680738-84-3 | 95.0% | 0.25g |

$1117.0 | 2025-03-12 | |

| Enamine | EN300-7050867-2.5g |

benzyl N-(oxolan-3-yl)-N-(prop-2-en-1-yl)carbamate |

2680738-84-3 | 95.0% | 2.5g |

$2379.0 | 2025-03-12 | |

| Enamine | EN300-7050867-0.1g |

benzyl N-(oxolan-3-yl)-N-(prop-2-en-1-yl)carbamate |

2680738-84-3 | 95.0% | 0.1g |

$1068.0 | 2025-03-12 | |

| Enamine | EN300-7050867-10.0g |

benzyl N-(oxolan-3-yl)-N-(prop-2-en-1-yl)carbamate |

2680738-84-3 | 95.0% | 10.0g |

$5221.0 | 2025-03-12 | |

| Enamine | EN300-7050867-5.0g |

benzyl N-(oxolan-3-yl)-N-(prop-2-en-1-yl)carbamate |

2680738-84-3 | 95.0% | 5.0g |

$3520.0 | 2025-03-12 |

benzyl N-(oxolan-3-yl)-N-(prop-2-en-1-yl)carbamate 関連文献

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

2680738-84-3 (benzyl N-(oxolan-3-yl)-N-(prop-2-en-1-yl)carbamate) 関連製品

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量